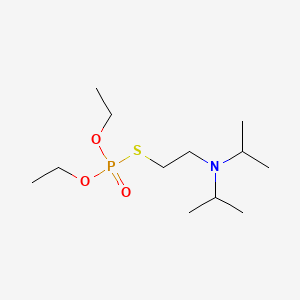
O,O-diéthyl (2-(diisopropylamino)éthyl) phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” is a chemical compound with the molecular formula C12H28NO3PS and a molecular weight of 297.39 . It is also known by other names such as DIPR-Amiton .
Synthesis Analysis
The synthesis of phosphorothioates like “S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” can be achieved through reactions of O,O’-dialkyl thiophosphoric acids with alkyl halides, in the presence of a base . This provides a direct synthetic route to phosphorothioates via O,O’-dialkyl thiophosphate anion formation . A simple, efficient, and general method has been developed for the synthesis of phosphorothioates through a one-pot reaction of alkyl halides with the mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation .Molecular Structure Analysis
The molecular structure of “S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” consists of 12 carbon atoms, 28 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, 1 phosphorus atom, and 1 sulfur atom . The exact structure can be found in the MOL file: 219662-56-3.mol .Chemical Reactions Analysis
Organothiophosphates, such as “S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate”, are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .Physical And Chemical Properties Analysis
“S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” has a predicted boiling point of 338.6±44.0 °C and a predicted density of 1.041±0.06 g/cm3 . Its pKa is predicted to be 9.58±0.28 .Applications De Recherche Scientifique
Agent de guerre chimique
Le DIPR-Amiton est un agent de guerre chimique organophosphoré qui agit comme un inhibiteur de l'acétylcholinestérase au niveau des jonctions neuromusculaires . En empêchant la dégradation du neurotransmetteur acétylcholine, l'exposition au DIPR-Amiton conduit à une activation continue des récepteurs de l'acétylcholine, provoquant une paralysie musculaire et finalement la mort par asphyxie .
Détection et détection
La création de protéines utilisant la reconnaissance biologique pour répondre aux exigences de méthodes de détection spécifiques, sensibles et en temps réel pour cette neurotoxine a été rapportée . Une paire de protéines liant le VX ont été conçues en utilisant un échafaudage super chargé qui couple un changement de phase à grande échelle de non structuré à replié lors de la liaison au ligand .
Vérification analytique
L'entrée en vigueur de la Convention sur les armes chimiques (CAC) génère le besoin d'un système efficace de vérification analytique . La forte toxicité du DIPR-Amiton oblige les chercheurs à utiliser soit des analogues moins toxiques, tels que les insecticides organophosphorés parathion et déméton-S, soit d'autres molécules simulantes .
Étude de décomposition
Une étude a été menée pour étudier les produits de décomposition d'un échantillon de DIPR-Amiton vieux de 5 ans, stocké dans un récipient en verre . Une variété de produits de décomposition liés à l'âge, notamment des esters et des acides thiophosphoniques substitués par des O-alkyles et des N,N-diisopropylamino, ainsi que des anhydrides phosphoniques, ont été identifiés .
Réaction du produit d'hydrolyse
L'un des produits d'hydrolyse acide du DIPR-Amiton, l'acide méthylphosphonothioïque toxique S - 2 - (diisopropylamino)éthylique (EA 2192), réagit avec le CAB instantanément .
Applications des nanovecteurs
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-diethoxyphosphorylsulfanylethyl)-N-propan-2-ylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28NO3PS/c1-7-15-17(14,16-8-2)18-10-9-13(11(3)4)12(5)6/h11-12H,7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUBECNGNBBISQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCCN(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28NO3PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of studying the oxidation of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate using fungal laccase?
A1: While the provided abstract doesn't specifically mention S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate, it focuses on using fungal laccase for oxidizing phosphorothiolates. [] This is significant because phosphorothiolates, a class of organophosphorus compounds, often act as pesticides and chemical warfare agents. Understanding their enzymatic oxidation can be crucial for:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![D-[1-13C]Erythro-pent-2-ulose](/img/structure/B594759.png)
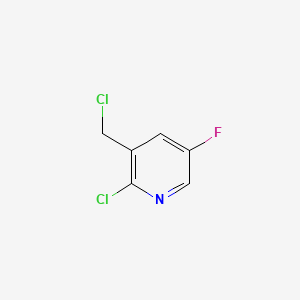


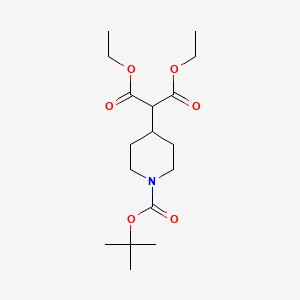
![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)
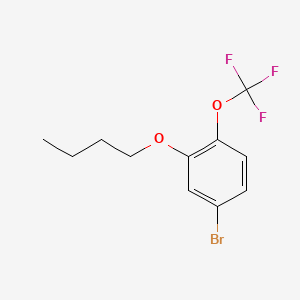
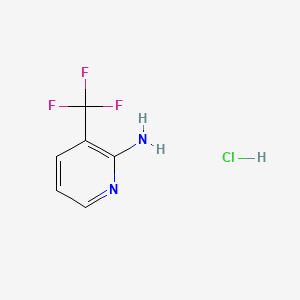
![4-{[(2Z)-But-2-en-1-yl]oxy}benzoyl fluoride](/img/structure/B594775.png)



